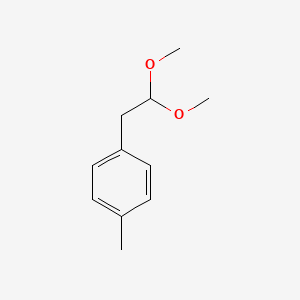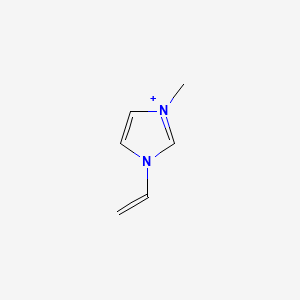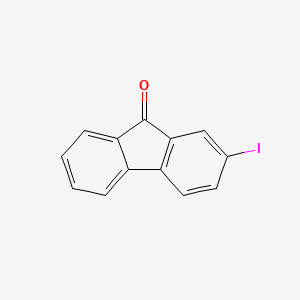
2-Iodofluoren-9-one
Vue d'ensemble
Description
2-Iodofluoren-9-one (IFO) is an organic compound that consists of a fluorene skeleton with an iodine atom and a ketone group . It has a molecular formula of C13H7IO and a molecular weight of 306.10 g/mol .
Synthesis Analysis
A novel Pd-catalyzed assembly of fluoren-9-ones by merging of C–H activation and difluorocarbene transfer has been disclosed . In this transformation, ClCF2COONa served as a difluorocarbene precursor to be harnessed as a carbonyl source . This protocol enables the production of fluoren-9-ones in high yields with excellent functional group compatibility .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI is InChI=1S/C13H7IO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H and the InChIKey is VRRWYZJLVCUFPU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)I .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.10 g/mol, XLogP3 of 4.2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 305.95416 g/mol, Monoisotopic Mass of 305.95416 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 15, Formal Charge of 0, Complexity of 276, Isotope Atom Count of 0, Defined Atom Stereocenter Count of 0, Undefined Atom Stereocenter Count of 0, Defined Bond Stereocenter Count of 0, Undefined Bond Stereocenter Count of 0, and Covalently-Bonded Unit Count of 1 .Applications De Recherche Scientifique
Applications in Organic Light-Emitting Diodes (OLEDs)
2-Iodofluoren-9-one and its derivatives are prominently utilized in the fabrication and enhancement of organic light-emitting diodes (OLEDs). An efficient synthesis of pure 2-iodo-9,9'-spirobifluorene, without troublesome iodination of 9,9-spirobifluorene or the Sandmeyer reaction of 2-amino-9,9'-spirobifluorene, has been achieved. This compound and its main group element-bridged bis-9,9'-spirobifluorene derivatives exhibit large triplet state energy gaps, high glass transition temperatures, and varied charge-transporting properties. These properties are advantageous for blue phosphorescence organic light-emitting diodes (PhOLEDs), making these derivatives valuable for display and lighting technologies (Wu, Chen, & Chen, 2014).
Electrochemical Analysis
The electrochemical behavior of genotoxic 2,7-dinitrofluoren-9-one, a compound related to this compound, has been extensively studied. Techniques such as DC polarography and cyclic voltammetry have been employed to investigate this compound in buffered aqueous-methanolic solutions. The findings of these studies are crucial for understanding the electrochemical properties and potential applications of this class of compounds in various analytical and synthetic contexts (Vyskočil & Barek, 2009).
Molecular Interactions and Structural Analysis
Studies involving 1-Iodoperfluoroheptane and similar compounds have revealed significant insights into molecular interactions, such as exceptionally short N⋯I contacts. These findings are instrumental in understanding the intermolecular aggregation and structural aspects of these compounds, which can be leveraged in various fields, including materials science and molecular engineering (Fontana et al., 2002).
Safety and Hazards
The safety data sheet for 9-Fluorenone, a similar compound, indicates that it causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice/attention . It is also noted to be toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
It is known that 2-iodofluoren-9-one is a chemical compound that belongs to the family of fluorenone derivatives. Fluorenone derivatives have been studied for their interactions with various biological targets, but specific information about this compound is currently limited.
Mode of Action
It has been suggested that fluorenone derivatives, such as this compound, may interact with their targets through various mechanisms, potentially including binding to specific receptors or enzymes, or through interactions with cellular membranes
Biochemical Pathways
It is known that fluorenone derivatives can influence various biochemical pathways, potentially through their interactions with specific targets
Result of Action
It is known that fluorenone derivatives can have various effects at the molecular and cellular level, potentially through their interactions with specific targets
Action Environment
Analyse Biochimique
Biochemical Properties
2-Iodofluoren-9-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing the overall biochemical reaction. Additionally, it has been observed to bind to specific proteins, altering their conformation and function. These interactions highlight the importance of this compound in regulating biochemical processes and its potential as a tool for studying enzyme mechanisms .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering their activity and impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and proteins, through various types of interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to regulatory elements in the genome or interacting with transcription factors. These molecular interactions collectively contribute to the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and efficacy. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects highlight the importance of considering the stability and long-term impact of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. These dosage-dependent effects underscore the importance of determining the optimal dosage range for experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases. These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these subcellular structures can influence its interactions with biomolecules and its overall impact on cellular function .
Propriétés
IUPAC Name |
2-iodofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRWYZJLVCUFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289974 | |
| Record name | 2-iodofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3096-46-6 | |
| Record name | NSC65932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-iodofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

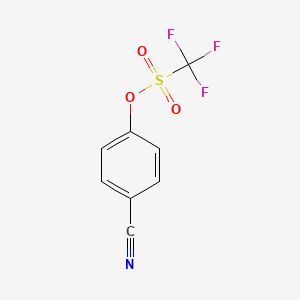
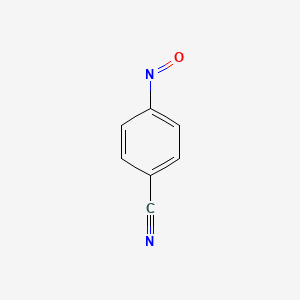
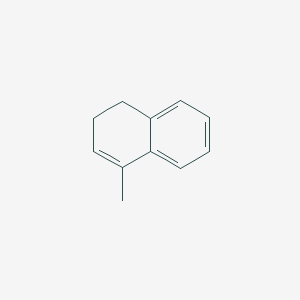
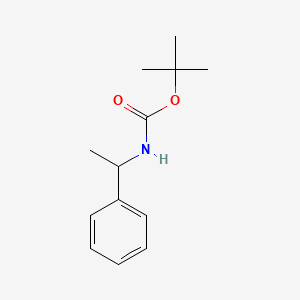




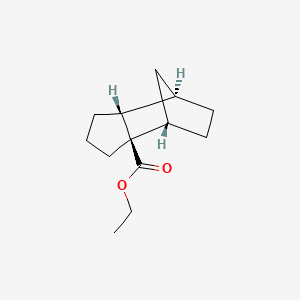
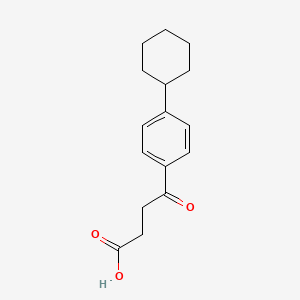
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B1604524.png)
